molecular formula C19H15ClF2N4OS2 B2860250 5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 1171458-26-6

5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2860250
CAS No.: 1171458-26-6
M. Wt: 452.92
InChI Key: XIVOCGCCJMLGKQ-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted with a 5-chloro group. The carboxamide nitrogen is linked to two distinct moieties:

  • A 4,6-difluoro-1,3-benzothiazol-2-yl group, a bicyclic aromatic system with electron-withdrawing fluorine atoms at positions 4 and 4.
  • A 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chain, introducing a pyrazole ring with methyl groups at positions 3 and 3.

Crystallographic analysis of such compounds often employs software like SHELX for structure refinement .

Properties

IUPAC Name

5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF2N4OS2/c1-10-7-11(2)26(24-10)6-5-25(18(27)14-3-4-16(20)28-14)19-23-17-13(22)8-12(21)9-15(17)29-19/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVOCGCCJMLGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrazole group: This step involves the reaction of a suitable pyrazole derivative with an alkylating agent to form the desired pyrazole-substituted intermediate.

    Coupling with the thiophene ring: The final step involves the coupling of the intermediate with a thiophene derivative under conditions that promote amide bond formation.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown promise as a bioactive molecule with potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its ability to interact with specific biological targets.

    Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Features

The compound is compared to thiazole-based carbamate analogs (e.g., compounds p, q, r, w, x from ) . Key differences include:

Compound Core Structure Key Substituents Functional Groups
Target Compound Thiophene-2-carboxamide 5-Cl, 4,6-difluoro-benzothiazol, 3,5-dimethyl-pyrazole Carboxamide, Fluorinated aromatic
Compound p Thiazole-carbamate Hydroperoxypropan-2-yl, methylureido Carbamate, Hydroperoxide
Compound q Thiazole-carbamate t-butoxycarbonylamino, hydroxy Carbamate, t-Boc
Compound w Bis-thiazole-carbamate Carbonylbis(azanediyl), hydroxy, diphenylhexane Bis-carbamate

Key Observations:

  • Heterocyclic Core: The target’s thiophene core differs from the thiazole in analogs, altering electronic properties and steric bulk.
  • Substituent Effects : The difluoro-benzothiazol group in the target enhances electron-withdrawing effects compared to the unsubstituted thiazoles in analogs, possibly improving binding to hydrophobic enzyme pockets.
  • Linker Flexibility : The pyrazole-ethyl chain in the target introduces conformational flexibility and hydrophobic interactions, whereas carbamate-linked groups in analogs (e.g., hydroperoxypropan-2-yl) may confer oxidative instability.

Hypothetical Pharmacokinetic and Pharmacodynamic Properties

Property Target Compound Compound p Compound q
Lipophilicity (LogP) High (Cl, F, pyrazole) Moderate High (t-Boc)
Metabolic Stability Likely stable (carboxamide) Unstable (carbamate) Moderate (t-Boc)
Electron Effects Strongly electron-withdrawing (F, Cl) Moderate (hydroperoxide) Weak (t-Boc)

Inferences:

  • The target’s carboxamide linkage is more hydrolytically stable than carbamates in analogs, suggesting longer plasma half-life.
  • Fluorine and chlorine substituents may enhance binding to targets requiring electronegative interactions (e.g., kinase ATP pockets).
  • The pyrazole group could improve solubility relative to purely aromatic analogs.

Research Findings and Implications

While direct activity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:

Enhanced Binding Affinity : The difluoro-benzothiazol and pyrazole groups may synergize to improve target engagement compared to simpler thiazole-carbamates.

Optimized Pharmacokinetics : Reduced metabolic clearance is anticipated due to the carboxamide group’s stability over carbamates .

Toxicity Considerations : The chloro substituent may raise toxicity concerns, necessitating further in vitro profiling.

Biological Activity

5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that combines elements known for their pharmacological properties, including benzothiazole and thiophene moieties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

ComponentDescription
Chlorine Atom 5-chloro substitution
Fluorine Atoms 4,6-difluoro substitutions
Benzothiazole Moiety Core structure known for biological activity
Thiophene Carboxamide Enhances solubility and bioavailability
Pyrazole Substituent Imparts additional pharmacological properties

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The benzothiazole core is known for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against a range of pathogens.
  • Anti-tubercular Effects : Research indicates potential activity against Mycobacterium tuberculosis, with derivatives showing significant inhibitory concentrations (IC50 values) ranging from 1.35 to 2.18 μM in related compounds .
  • Cytotoxicity Profile : Initial cytotoxicity assays on human embryonic kidney (HEK-293) cells show that the compound is nontoxic at effective concentrations, suggesting a favorable safety profile .

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to or structurally similar to this compound.

Case Study 1: Antitubercular Activity

In a study assessing various benzothiazole derivatives for anti-tubercular activity, five compounds exhibited significant effects against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM. The structure of these compounds closely resembles that of the target compound, indicating a potential for similar efficacy .

Case Study 2: Antimicrobial Efficacy

A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications at the benzothiazole core significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the target compound may also possess similar antimicrobial capabilities.

Comparative Analysis of Biological Activities

Biological ActivityRelated CompoundsIC50 Values (μM)
Anti-tubercularBenzothiazole Derivatives1.35 - 2.18
AntimicrobialVarious Benzothiazoles< 10
Cytotoxicity (HEK-293 cells)Similar CompoundsNontoxic at effective doses

Q & A

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole and pyrazole moieties. Key steps include cyclization under reflux in acetonitrile or DMF, with iodine and triethylamine as catalysts. Critical parameters include reaction time (1–3 minutes for intermediate steps) and temperature control to avoid decomposition. Purification via recrystallization or chromatography ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what characteristic signals should be prioritized in NMR analysis?

1H NMR and 13C NMR are essential for confirming the thiophene, benzothiazole, and pyrazole groups. Key signals include:

  • Thiophene protons: δ 6.8–7.5 ppm (split due to chlorine substitution).
  • Benzothiazole fluorines: Coupling patterns in 19F NMR (if applicable).
  • Pyrazole methyl groups: Sharp singlets at δ 2.1–2.5 ppm. IR spectroscopy verifies the carboxamide C=O stretch (~1650 cm⁻¹), while mass spectrometry confirms molecular ion peaks .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize synthesis parameters for multi-step reactions involving sensitive intermediates?

DoE is critical for optimizing variables like solvent choice, catalyst loading, and reaction time. For example, a central composite design can identify interactions between temperature and reagent stoichiometry in cyclization steps. Response surface models help maximize yield while minimizing byproducts, particularly in iodine-mediated reactions .

Q. What strategies resolve discrepancies in biological activity data across studies, and how can in vitro assays be standardized?

Contradictory activity data often arise from assay variability (e.g., cell line differences or incubation times). Standardization steps include:

  • Using reference compounds (e.g., positive controls from Pharmaceuticals 2019, 12, 167).
  • Validating target engagement via competitive binding assays.
  • Replicating results in orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can the SHELX software suite address challenges in crystallographic studies, such as twinning or disorder?

SHELXL refines structural models by handling high-resolution data or twinned crystals. For disordered regions, PART instructions partition occupancy, while SIMU and DELU restraints smooth thermal parameters. SHELXD assists in phase determination for experimental phasing pipelines .

Q. Which computational approaches predict binding affinity and selectivity, and how are docking simulations validated?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or GPCRs. Validation includes:

  • Comparing predicted vs. experimental binding poses (e.g., X-ray co-crystallography).
  • Free-energy perturbation (FEP) calculations to refine affinity estimates.
  • MD simulations to assess stability over 100+ ns trajectories .

Q. Which functional groups are most amenable to modification in SAR studies without compromising core activity?

  • The thiophene chlorine can be replaced with electron-withdrawing groups (e.g., CF3) to enhance metabolic stability.
  • The pyrazole ethyl chain tolerates alkyl or aryl substitutions for improved pharmacokinetics.
  • The benzothiazole fluorines are critical for target binding; replacing them with bulkier halogens may reduce affinity .

Q. How can researchers investigate metabolic stability using in vitro hepatocyte models, and what analytical techniques identify metabolites?

  • Incubate the compound with primary hepatocytes (human/rat) and monitor depletion via LC-MS/MS.
  • Major metabolites are identified using HRMS (high-resolution mass spectrometry) and NMR-based structural elucidation .
  • Phase I metabolites (e.g., hydroxylation at the pyrazole methyl) are quantified using stable isotope labeling .

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